(3-Bromo-5-fluoro-phenyl)-hydrazine
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Overview
Description
(3-Bromo-5-fluoro-phenyl)-hydrazine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoro-phenyl)-hydrazine typically involves the reaction of 3-bromo-5-fluoroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoro-phenyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-5-fluoro-phenyl)-hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoro-phenyl)-hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The bromine and fluorine atoms contribute to the compound’s reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: Similar structure but lacks the hydrazine group.
3-Bromo-5-fluorobenzeneboronic acid: Contains a boronic acid group instead of a hydrazine group.
3-Bromo-5-fluorophenylacetonitrile: Features a nitrile group in place of the hydrazine group.
Uniqueness
(3-Bromo-5-fluoro-phenyl)-hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the hydrazine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJNUCCYHXZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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